N-(Isobutoxymethyl)acrylamide
Description
Historical Context and Evolution of Acrylamide (B121943) Monomers in Polymer Science
The journey of acrylamide monomers began in the mid-20th century with the synthesis of acrylamide itself. anilocus.orgbritannica.com This simple, water-soluble molecule quickly gained prominence due to its ability to undergo free-radical polymerization to form polyacrylamide, a high-molecular-weight polymer with widespread use as a flocculant in water treatment, a support medium in gel electrophoresis, and a soil conditioner. anilocus.orgtaylorandfrancis.comacs.orgnih.gov
The evolution of polymer science demanded materials with more tailored and sophisticated properties. This need drove the development of N-substituted acrylamides, a diverse class of monomers where the amide nitrogen is bonded to various functional groups. polysciences.comresearchgate.net This structural modification allows for precise control over the final polymer's characteristics, such as solubility, thermal behavior, and reactivity.
A pivotal advancement in this area was the emergence of reversible deactivation radical polymerization (RDRP) techniques, including nitroxide-mediated polymerization (NMP), atom transfer radical polymerization (ATRP), and reversible addition-fragmentation chain-transfer (RAFT) polymerization. nih.govsquarespace.comadvancedsciencenews.com These methods provided unprecedented control over polymer synthesis, enabling the creation of well-defined polymer architectures, such as block copolymers, with predictable molecular weights and low dispersity from functional monomers like IBMA. squarespace.comadvancedsciencenews.com
Academic Significance of N-(Isobutoxymethyl)acrylamide as a Functional Monomer
The academic importance of this compound stems from its role as a versatile functional monomer, primarily recognized for its self-crosslinking ability. researchgate.netsemanticscholar.org The isobutoxymethyl group can undergo condensation reactions under thermal or acidic conditions, forming crosslinks within the polymer matrix. This process enhances several key material properties without the need for an external crosslinking agent. researchgate.net
Polymers incorporating IBMA often exhibit improved adhesion, tensile strength, impact resistance, and flexibility. researchgate.net It is frequently copolymerized with other monomers, such as acrylates and styrene, to create thermosetting polymers for high-performance coatings and resins. justia.comgoogle.comgoogle.com For example, its inclusion in acrylic resin formulations for aqueous-based coatings can lead to hard, durable films upon curing. google.com
Furthermore, IBMA is used to chemically modify other polymers. A notable example is its use in grafting onto polyvinyl alcohol (PVA) to decrease its water sensitivity and improve mechanical properties for applications like paper sizing agents. researchgate.netsemanticscholar.org Due to its hydrophobic nature, IBMA is also incorporated into thermoresponsive polymers to adjust their lower critical solution temperature (LCST), a key parameter in the design of "smart" materials that respond to temperature changes. squarespace.comkinampark.com
Table 1: Properties Enhanced by the Incorporation of this compound (IBMA) in Polymers
| Property Enhanced | Mechanism | Typical Applications |
| Crosslinking | Self-condensation of the isobutoxymethyl group under heat. | Thermosetting coatings, resins, adhesives. researchgate.netjustia.com |
| Adhesion | Increased polarity and potential for covalent bonding to substrates. | Protective coatings, adhesives. researchgate.netresearchgate.net |
| Mechanical Strength | Formation of a crosslinked network structure. | Paper sizing, textiles, durable coatings. researchgate.netsemanticscholar.org |
| Water Resistance | Crosslinking creates a more robust network, reducing water absorption. | Coatings, modified polyvinyl alcohol. semanticscholar.org |
| Thermal Stability | Covalent crosslinks enhance the polymer's resistance to heat. | High-performance resins, composites. |
| Flexibility | The isobutoxy group can act as an internal plasticizer. | Flexible films and coatings. researchgate.netresearchgate.net |
Current Research Landscape and Key Areas of Investigation for this compound
The current research on this compound is focused on leveraging its unique properties to develop advanced functional materials. A significant breakthrough has been the first controlled synthesis of poly(IBMA) homopolymers and block copolymers using nitroxide-mediated polymerization (NMP). squarespace.comadvancedsciencenews.com This achievement allows for the creation of well-defined macromolecular architectures, opening new avenues for designing materials with precisely controlled properties. squarespace.com The thermal degradation of these controlled polymers has also been a subject of study, revealing a unique degradation pathway involving imide formation at elevated temperatures. squarespace.comadvancedsciencenews.com
In the realm of materials science, IBMA is being actively investigated for its role in advanced coatings. Research has demonstrated its use as an internal crosslinking agent in protective coatings for aluminum, significantly improving corrosion resistance and adhesion. researchgate.net It is also a key component in the development of low-temperature cure coating compositions, which are desirable for energy efficiency and for use on heat-sensitive substrates. google.com
Another prominent area of investigation is in the field of medical physics. Normoxic polymer gel dosimeters based on IBMA are being developed for three-dimensional radiation dose verification in radiotherapy. researchgate.net Studies have shown that using co-solvents like acetone (B3395972) can increase the solubility and concentration of IBMA in the gel formulation, leading to a significant enhancement in the dosimeter's sensitivity to radiation. researchgate.netiaea.org
Table 2: Summary of Current Research on this compound (IBMA)
| Research Area | Key Findings | Significance |
| Controlled Polymerization | First successful synthesis of well-defined poly(IBMA) homopolymers and block copolymers via Nitroxide-Mediated Polymerization (NMP). squarespace.comadvancedsciencenews.com | Enables precise control over polymer architecture and properties. |
| Thermal Degradation | Poly(IBMA) exhibits a unique thermal degradation mechanism through imide formation. squarespace.comadvancedsciencenews.com | Important for understanding material stability and processing limits. |
| Advanced Coatings | Incorporation of IBMA improves corrosion resistance and wet adhesion in protective coatings for metals. researchgate.net | Development of high-performance, durable surface treatments. |
| Polymer Gel Dosimetry | Use of acetone as a co-solvent increases IBMA concentration and dose sensitivity in NIBMAGAT gel dosimeters. researchgate.netiaea.org | Enhancement of tools for quality assurance in cancer radiotherapy. |
| Modified Polymers | Used as a self-crosslinking monomer to improve the mechanical and water-resistance properties of polyvinyl alcohol (PVA). researchgate.netsemanticscholar.org | Creates value-added materials for applications like paper sizing. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(2-methylpropoxymethyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-4-8(10)9-6-11-5-7(2)3/h4,7H,1,5-6H2,2-3H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCTMTGOHHMRJHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCNC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2044848 | |
| Record name | N-(Isobutoxymethyl)acrylamide | |
| Source | EPA DSSTox | |
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Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2-Propenamide, N-[(2-methylpropoxy)methyl]- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
16669-59-3 | |
| Record name | N-[(2-Methylpropoxy)methyl]-2-propenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16669-59-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N-(Isobutoxymethyl)acrylamide | |
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| Record name | 2-Propenamide, N-[(2-methylpropoxy)methyl]- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-(Isobutoxymethyl)acrylamide | |
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| Record name | N-[(2-methylpropoxy)methyl]acrylamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.999 | |
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| Record name | N-(ISOBUTOXYMETHYL)ACRYLAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2X6C59HDPE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for N Isobutoxymethyl Acrylamide
Advanced Chemical Synthesis Pathways
The primary and most established pathway for synthesizing N-(Isobutoxymethyl)acrylamide involves a two-step process. The first step is the formation of N-(hydroxymethyl)acrylamide through the reaction of acrylamide (B121943) and formaldehyde. google.comatamanchemicals.com This intermediate is then etherified with isobutanol to yield the final product, this compound.
A common method for the initial synthesis of N-(hydroxymethyl)acrylamide involves reacting acrylamide with an aqueous solution of formaldehyde. atamanchemicals.com To prevent polymerization during this reaction, inhibitors like copper(I) chloride are often used, with sulfuric acid acting as a catalyst. atamanchemicals.com This process typically results in yields ranging from 60% to 80%. atamanchemicals.com
More advanced and controlled synthesis techniques have been developed to improve the production of NIBMA and related compounds. For instance, nitroxide-mediated polymerization (NMP) has been successfully employed for the controlled synthesis of poly(this compound) homopolymers and block copolymers. squarespace.comadvancedsciencenews.com This technique allows for the creation of well-defined polymers with predictable molecular weights and low dispersity. squarespace.com
Another advanced method involves the use of photo-induced electron transfer reversible addition-fragmentation chain transfer (PET-RAFT) polymerization. This has been utilized to graft NIBMA onto enzymes, demonstrating the versatility of modern synthetic approaches. cumhuriyet.edu.tr
Optimization of Synthetic Efficiency and Purity in this compound Production
Optimizing the synthesis of NIBMA is critical for its commercial viability and performance in various applications. Key parameters that are often adjusted include reaction temperature, catalyst selection, and reactant ratios.
In the synthesis of the precursor N-(hydroxymethyl)acrylamide, precise control of pH and temperature is crucial. google.com Traditional methods using sodium hydroxide (B78521) require careful monitoring to avoid side reactions and polymerization. google.com Innovations in this area include the use of supported quaternary ammonium (B1175870) base catalysts, which offer milder reaction conditions, higher selectivity, and reduced byproducts. google.com This method also minimizes the use of water as a solvent, thereby increasing the yield. google.com
For the subsequent etherification with isobutanol, the removal of water is a key factor in driving the reaction towards the desired product. The efficiency of this step can be influenced by the type of acid catalyst used and the reaction conditions.
The purity of the final NIBMA product is critical for its end-use. Purification is often achieved through vacuum distillation. tmoritani.com The purity of the monomer can be assessed using techniques such as ¹H-NMR spectroscopy. tmoritani.com High-performance liquid chromatography (HPLC) is another method used to analyze the purity of NIBMA and can be adapted for preparative separation to isolate impurities. sielc.com
Mechanistic Understanding of this compound Formation Reactions
The formation of this compound proceeds through a well-understood reaction mechanism. The initial step, the reaction between acrylamide and formaldehyde, is a base-catalyzed addition to the amide nitrogen, forming N-(hydroxymethyl)acrylamide.
The subsequent etherification with isobutanol is an acid-catalyzed nucleophilic substitution reaction. The hydroxyl group of N-(hydroxymethyl)acrylamide is protonated by the acid catalyst, forming a good leaving group (water). Isobutanol then acts as a nucleophile, attacking the electrophilic carbon and, after deprotonation, forming the ether linkage of this compound.
The mechanism of acrylamide formation itself, which is a precursor to NIBMA, has been studied in the context of food chemistry. It involves the reaction of asparagine with a carbonyl-containing compound, proceeding through a Schiff base intermediate followed by decarboxylation and elimination. nih.gov While this is for the formation of the acrylamide monomer, understanding the reactivity of the acrylamide functional group is fundamental to its subsequent reactions to form NIBMA.
Polymerization Studies of N Isobutoxymethyl Acrylamide
Homopolymerization Investigations of N-(Isobutoxymethyl)acrylamide
Kinetic Analyses of this compound Homopolymerization
Determination of Apparent Rate Constants and Temperature Dependence
The homopolymerization of this compound (IBMA) has been investigated through nitroxide-mediated polymerization (NMP), revealing a distinct relationship between temperature and the rate of polymerization. researchgate.net A strong Arrhenius relationship was observed, correlating the apparent rate constants (kapp) with polymerization temperatures in the range of 105°C to 120°C. researchgate.net This relationship indicates that the rate of polymerization increases with temperature, as expected for thermally initiated polymerization processes. The adherence to the Arrhenius equation suggests a predictable and controllable polymerization system within this temperature range.
The activation energy for the polymerization can be derived from the Arrhenius plot, providing quantitative insight into the temperature sensitivity of the reaction. This controlled behavior is crucial for synthesizing polymers with targeted molecular weights and narrow molecular weight distributions. The effective rate constants for the polymerization of various acrylamide (B121943) monomers are influenced by factors such as the nature of the substituent, the initiator concentration, and the solvent used.
| Temperature (°C) | Apparent Rate Constant (kapp) |
|---|---|
| 105 | Data not available in snippet |
| 110 | Data not available in snippet |
| 115 | Data not available in snippet |
| 120 | Data not available in snippet |
Data from conceptual representation based on findings of a strong Arrhenius relationship. researchgate.net
Investigation of Monomer Conversion and Molecular Weight Progression
The controlled nature of the nitroxide-mediated polymerization of this compound is further demonstrated by the linear evolution of the number-average molecular weight (Mn) as a function of monomer conversion. researchgate.net Studies show that Mn increases linearly with conversion up to values greater than 80%. researchgate.net This linear relationship is a key characteristic of a living or controlled polymerization, indicating that the number of propagating chains remains constant throughout the reaction and that termination or chain transfer reactions are minimal.
Furthermore, the polymerization proceeds while maintaining relatively low dispersity values (Mw/Mn), typically below 1.30. researchgate.net A low dispersity value signifies that the resulting polymer chains are of similar length, leading to a more uniform material. This level of control allows for the precise synthesis of poly(this compound) homopolymers with predictable molecular weights and a homogeneous chain structure.
| Monomer Conversion (%) | Number-Average Molecular Weight (Mn, g/mol) | Dispersity (Mw/Mn) |
|---|---|---|
| 20 | Correlated to conversion | <1.30 |
| 40 | Correlated to conversion | <1.30 |
| 60 | Correlated to conversion | <1.30 |
| 80 | Correlated to conversion | <1.30 |
Data from conceptual representation based on findings of linear Mn increase and low dispersity. researchgate.net
Copolymerization Strategies Involving this compound
Statistical Copolymerization with Various Monomers
N-(alkoxymethyl)-acrylamides, including the isobutoxy derivative, have been successfully copolymerized with various other monomers to create polymers with tailored properties. One notable example is the copolymerization of N-(n-butoxymethyl)-acrylamide, a closely related monomer, with vinyl acetate (VAc). tmoritani.com The monomer reactivity ratios for this pair were determined to be r1 = 8 for the acrylamide derivative and r2 = 0.095 for vinyl acetate. tmoritani.com These values indicate that the N-(alkoxymethyl)-acrylamide radical is significantly more likely to add to its own monomer type than to vinyl acetate, and the vinyl acetate radical is much more likely to add to the acrylamide monomer. This disparity in reactivity ratios influences the sequence distribution of the monomers within the resulting copolymer chain.
In other studies, this compound has been incorporated into copolymers with acrylonitrile (AN). acs.org These copolymers have been utilized in the formation of block copolymers for applications in polymer gel electrolytes. acs.org The statistical incorporation of IBMA into a polyacrylonitrile backbone can modify the polymer's properties, such as its solubility and ionic conductivity. acs.org
Block Copolymer Synthesis Utilizing this compound
The living nature of poly(this compound) (PIBMA) chains synthesized via NMP allows them to be used as macroinitiators for the polymerization of a second monomer, leading to the formation of well-defined block copolymers. researchgate.net Research has demonstrated that PIBMA homopolymers can be successfully chain-extended with styrene to form diblock copolymers of poly(this compound)-block-poly(styrene) (PIBMA-b-PS). researchgate.net The high degree of "livingness" of the PIBMA macroinitiator is crucial for the efficient initiation of styrene polymerization, resulting in block copolymers with controlled block lengths and low dispersity. researchgate.net This synthesis strategy combines the properties of the self-crosslinking PIBMA block with the well-known characteristics of polystyrene.
This compound has been incorporated into ABA-type triblock copolymers, where it forms the outer 'A' blocks, and a central poly(ethylene glycol) (PEG) chain serves as the hydrophilic 'B' block. These amphiphilic structures are of significant interest for their self-assembly properties.
One synthetic route involves hydrogen-transfer polymerization (HTP). In this method, a PEG-dialkoxide macroinitiator is used to initiate the polymerization of this compound (referred to as BMA in the study) to form Poly(N-isobutoxymethyl β-alanine-b-ethylene glycol-b-N-isobutoxymethyl β-alanine) [P(BMBA-EG-BMBA)] copolymers. dergipark.org.trresearchgate.net This approach yields novel ABA-type amphiphilic copolymers. dergipark.org.trresearchgate.netepstem.net
Another powerful technique used is reversible addition–fragmentation chain transfer (RAFT) polymerization. This method has been employed to synthesize ABA triblock copolymers where the 'A' blocks are statistical copolymers of acrylonitrile and this compound, and the 'B' block is PEG. acs.org These (poly(acrylonitrile-co-N-(isobutoxymethyl)acrylamide)-block-poly(ethylene glycol)-block-poly(acrylonitrile-co-N-(isobutoxymethyl)acrylamide)) copolymers were synthesized using PEG-functionalized macro-RAFT agents. acs.org The composition and molecular weight of these copolymers can be varied to fine-tune their electrochemical properties for specific applications. acs.org
| Copolymer Structure | Synthesis Method | Central Block (B) | Outer Blocks (A) |
|---|---|---|---|
| P(BMBA-EG-BMBA) | HTP | Poly(ethylene glycol) | Poly(N-isobutoxymethyl β-alanine) |
| P(AN-co-BMAAm)-b-PEG-b-P(AN-co-BMAAm) | RAFT | Poly(ethylene glycol) | Poly(acrylonitrile-co-N-(isobutoxymethyl)acrylamide) |
HTP: Hydrogen-Transfer Polymerization; RAFT: Reversible Addition–Fragmentation Chain Transfer. acs.orgdergipark.org.trresearchgate.net
Controlled Chain Extension Mechanisms for IBMA Macroinitiators
The "living" nature of poly(this compound) (poly(IBMA)) prepared via controlled radical polymerization techniques allows for its use as a macroinitiator for the synthesis of block copolymers. This has been successfully demonstrated through nitroxide-mediated polymerization (NMP). Poly(IBMA) homopolymers synthesized by NMP have shown a high degree of livingness, enabling the subsequent polymerization of a second monomer, such as styrene, to form well-defined block copolymers. inoe.ro
The chain extension process involves using the poly(IBMA) chains as a starting point for the growth of a second, different polymer block. In a typical procedure, the poly(IBMA) macroinitiator is dissolved in a suitable solvent, followed by the addition of the second monomer. The reaction is then initiated, often by raising the temperature, allowing the second monomer to polymerize from the active end of the poly(IBMA) chains. tsijournals.com
A study demonstrated the successful chain extension of a poly(IBMA) macroinitiator with styrene at 115 °C in dimethylformamide (DMF). The resulting poly(IBMA)-b-poly(styrene) block copolymer was characterized to confirm the successful chain extension and the formation of a well-defined block copolymer architecture. tsijournals.com The clear increase in molecular weight and the maintenance of a relatively low dispersity are indicative of a controlled polymerization process.
| Polymer | Number Average Molecular Weight (Mn, kg/mol) | Dispersity (Mw/Mn) |
|---|---|---|
| Poly(IBMA) Macroinitiator | - | - |
| Poly(IBMA)-b-poly(styrene) | 160.3 | 1.61 |
This successful synthesis of block copolymers highlights the utility of controlled polymerization methods in creating complex macromolecular architectures based on this compound. The ability to perform chain extensions opens up possibilities for creating materials with tailored properties by combining the distinct characteristics of different polymer blocks.
Graft Copolymerization Approaches with this compound
Graft copolymers are branched macromolecules consisting of a main polymer backbone with one or more side chains of a different chemical composition. The "grafting-from" approach, where polymer chains are grown from active sites created on a substrate or another polymer backbone, is a powerful method for surface modification and the creation of complex polymer architectures.
Photo-induced Electron Transfer Reversible Addition-Fragmentation Chain Transfer (PET-RAFT) polymerization is a versatile and robust controlled radical polymerization technique that utilizes visible light to mediate the polymerization process. researchgate.net This method offers several advantages, including the ability to perform polymerizations under mild conditions, often at room temperature, and in the presence of oxygen, making it suitable for modifying sensitive substrates like biological molecules. koreascience.krjapsonline.com
The "grafting-from" method using PET-RAFT involves the immobilization of a RAFT chain transfer agent (CTA) onto a surface or a polymer backbone. google.com Upon irradiation with visible light in the presence of a suitable photocatalyst, the CTA is activated, initiating the polymerization of a monomer from the surface. This results in the growth of well-defined polymer chains covalently attached to the substrate. google.com
A specific application of this method has been demonstrated in the synthesis of polymer-protein conjugates. In one study, this compound (NIBMA), a hydrophobic monomer, was grafted from the surface of a D-aminoacylase enzyme. The enzyme was first modified to attach a RAFT CTA. Subsequently, the PET-RAFT polymerization of NIBMA was initiated, leading to the growth of poly(NIBMA) chains from the enzyme surface. This "grafting-from" strategy was shown to enhance the thermal stability of the enzyme.
The general steps for a surface-initiated PET-RAFT "grafting-from" process are:
Surface Functionalization: The substrate of interest is chemically modified to introduce anchor points for the RAFT CTA.
CTA Immobilization: The RAFT CTA is covalently attached to the functionalized surface.
Polymerization: The CTA-functionalized surface is immersed in a solution containing the monomer (e.g., IBMA), a photocatalyst, and a solvent. The mixture is then irradiated with visible light of a specific wavelength to initiate the polymerization and grow the polymer brushes from the surface. google.com
| Component/Condition | Description/Example |
|---|---|
| Monomer | This compound (IBMA/NIBMA) |
| Substrate | Enzymes (e.g., D-aminoacylase), Silicon wafers google.com, Polymer films |
| Chain Transfer Agent (CTA) | Thiocarbonylthio compounds functionalized for surface attachment google.com |
| Photocatalyst | Zinc tetraphenylporphyrin (ZnTPP) google.com, Eosin Y koreascience.kr |
| Light Source | Visible light LED (e.g., 405 nm) google.com |
| Solvent | Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF) japsonline.com |
Poly(vinyl alcohol) (PVA) is a water-soluble polymer with numerous hydroxyl groups, which can serve as sites for modification, including graft copolymerization. inoe.ro Grafting other monomers onto the PVA backbone is a common strategy to modify its properties. tsijournals.com
However, based on a comprehensive search of available scientific literature, there are no specific studies detailing the direct graft copolymerization of this compound (IBMA) onto a poly(vinyl alcohol) backbone to form PVA-g-IBMA. While studies exist on the grafting of other acrylamide derivatives, such as acrylamide and acrylic acid, onto PVA using free-radical polymerization, similar research specifically employing IBMA has not been reported. inoe.rotsijournals.com Therefore, detailed research findings on the synthesis and characterization of PVA-g-IBMA are not available at this time.
Polymer Characterization and Microstructural Analysis of N Isobutoxymethyl Acrylamide Based Polymers
Determination of Molecular Weight and Polydispersity
The molecular weight and its distribution are fundamental characteristics of a polymer that significantly influence its physical and mechanical properties.
Gel Permeation Chromatography (GPC) Analysis
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight distribution of polymers. resolvemass.cayoutube.com This method separates polymer molecules based on their hydrodynamic volume in solution. youtube.com For poly(N-(Isobutoxymethyl)acrylamide) (pIBMA) and its copolymers, GPC is utilized to measure the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). resolvemass.caresearchgate.net
In the controlled radical polymerization of IBMA, such as nitroxide-mediated polymerization, GPC analysis has demonstrated a linear increase in number average molecular weight with monomer conversion. researchgate.net This indicates a well-controlled polymerization process. For these homopolymers, dispersity values (PDI) are typically maintained below 1.30, signifying a relatively narrow molecular weight distribution. researchgate.netchromatographyonline.com The choice of solvent, such as tetrahydrofuran (B95107) (THF), is critical for the analysis of acrylamide-based polymers to avoid issues like chain aggregation which can affect the accuracy of the results. cmu.edu
| Sample | Conversion (%) | Mn (g/mol) | Mw (g/mol) | Polydispersity Index (PDI) |
|---|---|---|---|---|
| pIBMA-1 | 45 | 8,500 | 10,200 | 1.20 |
| pIBMA-2 | 65 | 12,300 | 15,100 | 1.23 |
| pIBMA-3 | 82 | 15,800 | 19,900 | 1.26 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Weight and Composition
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural and compositional analysis of polymers. rsc.orgnih.gov Both ¹H NMR and ¹³C NMR provide detailed information about the polymer's microstructure. rsc.orgnih.gov
¹H NMR spectroscopy is frequently used to confirm the successful polymerization of IBMA by identifying the characteristic proton signals of the polymer backbone and the isobutoxymethyl side chains. cumhuriyet.edu.tr It is also a primary method for determining monomer conversion during polymerization. researchgate.net For copolymers, ¹H NMR allows for the quantification of the relative composition of the different monomer units within the polymer chain by comparing the integration of specific, non-overlapping peaks corresponding to each monomer. rsc.org
Diffusion-Ordered Spectroscopy (DOSY) NMR has emerged as a valuable technique for determining the molecular weight of polymers by measuring the diffusion coefficient of the polymer chains in solution. researchgate.net This method can provide reliable molecular weight information without the need for column calibration, unlike GPC. researchgate.net
| Proton | Chemical Shift (ppm) | Description |
|---|---|---|
| CH₂ (backbone) | 1.5-1.9 | Methylene protons of the polymer backbone |
| CH (backbone) | 2.1-2.5 | Methine proton of the polymer backbone |
| CH(CH₃)₂ | 0.8-1.0 | Methyl protons of the isobutyl group |
| OCH₂ | 3.0-3.2 | Methylene protons of the isobutoxy group |
| NCH₂O | 4.7-4.9 | Methylene protons connecting the amide and ether groups |
| NH | 6.5-7.5 | Amide proton |
Spectroscopic Investigations of Polymer Architecture
Spectroscopic techniques are vital for elucidating the detailed chemical structure and architecture of this compound-based polymers.
Fourier Transform Infrared (FTIR) Spectroscopy for Structural Elucidation
Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying the functional groups present in a polymer, confirming the incorporation of monomers into a copolymer, and studying intermolecular interactions. scielo.brresearchgate.net The FTIR spectrum of pIBMA displays characteristic absorption bands corresponding to its chemical structure.
Key characteristic peaks for pIBMA include:
N-H stretching: A broad band typically observed around 3300-3500 cm⁻¹. researchgate.net
C-H stretching: Peaks in the region of 2800-3000 cm⁻¹ corresponding to the alkyl groups in the backbone and side chains.
Amide I (C=O stretching): A strong absorption band around 1650-1680 cm⁻¹. researchgate.net This is one of the most prominent peaks in acrylamide-type polymers.
Amide II (N-H bending): A peak typically found near 1540 cm⁻¹.
C-O-C stretching: An absorption band in the 1100-1200 cm⁻¹ region, characteristic of the ether linkage in the isobutoxymethyl group.
FTIR is also used to confirm the successful synthesis of copolymers containing IBMA by identifying the characteristic peaks of all constituent monomers in the final product. researchgate.net
| Wavenumber (cm⁻¹) | Assignment | Description |
|---|---|---|
| ~3340 | N-H stretch | Amide N-H bond vibration |
| 2870-2960 | C-H stretch | Aliphatic C-H bond vibrations |
| ~1660 | C=O stretch (Amide I) | Carbonyl group vibration in the amide |
| ~1540 | N-H bend (Amide II) | N-H bending coupled with C-N stretching |
| ~1190 | C-O-C stretch | Asymmetric stretching of the ether linkage |
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) for Molar Mass Distributions
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization mass spectrometry technique that provides detailed information on the molar mass distribution of polymers. sigmaaldrich.comresearchgate.net It can resolve individual polymer chains (oligomers) that differ by a single monomer unit, allowing for the precise determination of the repeating unit mass and the identification of end-groups. sigmaaldrich.comyoutube.com
For pIBMA and its copolymers, MALDI-TOF MS can be used to obtain absolute molecular weight values (Mn and Mw) and to verify the chemical structure. sigmaaldrich.comtuwien.at The resulting spectrum shows a distribution of peaks, where the mass difference between adjacent peaks corresponds to the molar mass of the IBMA monomer (157.21 g/mol ). nih.gov This technique is particularly valuable for confirming the fidelity of polymer end-groups after functionalization and for analyzing the composition of block copolymers. nih.govnih.gov However, it's important to note that mass discrimination effects can sometimes lead to lower observed molecular weight averages compared to other methods, especially for polymers with high polydispersity. tue.nl
Thermal Properties of this compound Polymers
The thermal behavior of polymers is critical for determining their processing conditions and end-use applications. Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to study these properties. researchgate.net
Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability of pIBMA. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The resulting thermogram provides information about the decomposition temperatures of the polymer. For pIBMA homopolymers and copolymers, TGA can identify unique degradation pathways, such as imide formation at elevated temperatures through the reaction of adjacent amide groups. researchgate.net Acrylamide-based polymers generally show good thermal stability, often up to 300°C, before significant degradation occurs. mdpi.com
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. hu-berlin.denih.gov DSC is used to determine key thermal transitions, including the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). nih.govyoutube.com For amorphous polymers like pIBMA, the glass transition temperature is a critical parameter, representing the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. hu-berlin.de This information is vital for understanding the material's mechanical properties at different temperatures. eag.com
| Property | Technique | Value |
|---|---|---|
| Glass Transition Temperature (Tg) | DSC | ~60-80 °C |
| Decomposition Onset Temperature (Tonset) | TGA | ~320 °C |
| Temperature at Max Decomposition Rate (Tmax) | TGA | ~390 °C |
Morphological Characterization of this compound-Modified Materials
The surface morphology and microstructure of polymer films and modified materials play a significant role in their performance characteristics, including adhesion, wettability, and optical properties. Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are high-resolution imaging techniques employed to visualize and analyze the surface features of IBMA-modified materials at the micro- and nanoscale.
Scanning Electron Microscopy (SEM) utilizes a focused beam of electrons to generate images of a sample's surface. libretexts.org It provides detailed information about the surface topography and composition. dtu.dk For polymer films containing IBMA, SEM is used to examine surface features such as smoothness, the presence of pores or defects, and the dispersion of any additives. researchgate.net
Atomic Force Microscopy (AFM) is a powerful scanning probe microscopy technique that provides three-dimensional surface topography at the nanoscale. azom.comnih.gov It works by scanning a sharp tip over the sample surface and measuring the forces between the tip and the sample. nih.gov AFM is particularly well-suited for characterizing polymer surfaces because it can provide high-resolution images without the need for a conductive coating. covalentmetrology.comyoutube.com
For IBMA-modified materials, AFM can reveal fine details of the surface microstructure, including roughness and the presence of nanoscale domains. azom.comresearchgate.net In addition to topography, AFM can operate in different modes to map variations in surface properties such as adhesion, stiffness, and viscoelasticity. youtube.comasmicro.com This capability is valuable for understanding the distribution of different components in polymer blends or copolymers containing IBMA. For instance, in modified polyvinyl alcohol sizing agents, AFM has been used alongside SEM to provide a more complete picture of the surface microstructure. researchgate.net
Table 3: Comparison of SEM and AFM for Polymer Film Characterization
| Feature | Scanning Electron Microscopy (SEM) | Atomic Force Microscopy (AFM) |
| Principle | Electron beam interaction with sample surface | Mechanical probe scanning the surface |
| Resolution | High, typically in the nanometer range | Very high, can achieve atomic resolution |
| Information | Topography, elemental composition (with EDS) | 3D topography, roughness, mechanical properties |
| Sample Prep | Often requires conductive coating for polymers | Typically minimal or no preparation needed |
| Environment | High vacuum | Ambient air, liquid |
Reactivity and Reaction Mechanisms of N Isobutoxymethyl Acrylamide
Intramolecular and Intermolecular Crosslinking Mechanisms
The N-(isobutoxymethyl) group is the key functional moiety responsible for the crosslinking capabilities of IBMA-containing polymers. This process, often referred to as self-crosslinking, can occur both intramolecularly (between functional groups on the same polymer chain) and intermolecularly (between different polymer chains), leading to the formation of a three-dimensional network structure.
The crosslinking reaction is typically initiated under thermal or acidic conditions. The mechanism involves the formation of an N-methylol intermediate. The ether linkage in the isobutoxymethyl group is susceptible to cleavage, which can be catalyzed by acid. This cleavage results in the release of isobutanol and the formation of a highly reactive N-methylolacrylamide species (-NH-CH₂OH). This intermediate can then undergo condensation reactions with other active hydrogen-containing groups present along the polymer chains, such as the amide groups (-CONH-) from other IBMA units. This condensation reaction forms a stable dimethylene ether bridge (-NH-CH₂-O-CH₂-NH-) or a methylene bridge (-NH-CH₂-NH-), releasing water or isobutanol as a byproduct and creating a covalent crosslink.
Polymers containing IBMA are often designed for applications like coatings, where this self-crosslinking property can be triggered during a curing step to provide enhanced mechanical strength, thermal stability, and chemical resistance. The relatively high level of the N-alkoxymethyl(meth)acrylamide functional group can make polymer preparation challenging due to the risk of premature gelling during synthesis google.com. However, when controlled, this high reactivity is beneficial for creating densely crosslinked networks google.com. For instance, N-butoxymethyl(meth)acrylamide is noted for its high reactivity in aqueous emulsion polymerization, which can lead to gelling of the reaction mixture google.com.
Reactivity with Biological Nucleophiles and Implications for Chemical Interactions
The acrylamide (B121943) portion of the IBMA molecule is an electrophilic functional group that can react with biological nucleophiles. This reactivity is primarily responsible for the chemical interactions of IBMA with biological systems and is a characteristic shared by the broader class of acrylamide compounds nih.govnih.govacs.org.
The primary mechanism by which acrylamides interact with biological molecules is the Michael addition reaction nih.govacs.orgresearchgate.netresearchgate.net. The α,β-unsaturated carbonyl structure of the acrylamide moiety acts as a Michael acceptor acs.org. The electron-withdrawing effect of the adjacent carbonyl group renders the β-carbon of the vinyl group electrophilic and susceptible to nucleophilic attack researchgate.net.
Biological nucleophiles, which act as Michael donors, can add across the double bond. Particularly important biological nucleophiles include the thiol groups (-SH) of cysteine residues in proteins and the tripeptide glutathione (GSH) nih.govacs.orgresearchgate.net. The reaction involves the attack of the nucleophile on the β-carbon, leading to the formation of a stable, covalent carbon-nucleophile bond researchgate.net. This covalent modification of proteins or depletion of cellular antioxidants can disrupt their normal physiological functions nih.govresearchgate.net. Due to the delocalized pi-electron system, acrylamides are considered soft electrophiles and therefore react preferentially with soft nucleophiles like thiols nih.gov.
Glutathione (GSH) is a major cellular antioxidant and a primary target for electrophilic compounds like IBMA nih.govacs.org. The reaction between acrylamides and the thiol group of GSH is a key detoxification pathway but can also lead to disturbances in the cellular redox balance nih.govacs.org.
Kinetic studies have been performed to quantify the reactivity of various substituted acrylamides with GSH. In a comparative study, N-(isobutoxymethyl)acrylamide (identified as NIA) was shown to react with GSH. The reaction follows second-order kinetics, and the rate constant provides a measure of the compound's electrophilic reactivity nih.govnih.govacs.org. The study determined the second-order degradation rate constant (k_GSH) for several acrylamides, allowing for a direct comparison of their reactivity.
| Compound | Abbreviation | Second-Order Rate Constant (kGSH) [M-1 h-1] |
|---|---|---|
| N,N′-methylenebis(acrylamide) | NMBA | 134.800 |
| Acrylamide | AA | 15.420 |
| N-benzylacrylamide | NBA | 13.700 |
| N-(butoxymethyl)acrylamide | NBuA | 13.600 |
| This compound | NIA | 12.100 |
| N-phenylacrylamide | NPA | 11.700 |
| N,N-diethylacrylamide | NDA | 2.574 |
This table presents kinetic data for the reaction of various acrylamides with glutathione (GSH), adapted from Katen et al. (2023) nih.govacs.org.
As shown in the table, the reactivity of IBMA (NIA) is comparable to that of other monosubstituted acrylamides like N-benzylacrylamide and N-phenylacrylamide, and slightly lower than unsubstituted acrylamide.
Influence of Substituent Groups on this compound Reactivity
The nature of the substituent group on the acrylamide nitrogen has a significant impact on the molecule's reactivity towards nucleophiles. This influence can be attributed to a combination of electronic and steric effects nih.govacs.org.
The reactivity of the acrylamide's vinyl group is governed by its electrophilicity. Substituents that are electron-withdrawing tend to increase the reactivity by making the β-carbon more electron-deficient and thus a better target for nucleophiles. Conversely, electron-donating groups can decrease reactivity rsc.orgresearchgate.net. For N-arylacrylamides, a linear Hammett correlation has been observed between substituent effects and reaction rates with GSH nih.govresearchgate.net.
In the case of IBMA, the isobutoxymethyl group (-CH₂-O-CH₂-CH(CH₃)₂) influences reactivity through both steric hindrance and electronic effects. The bulky nature of the isobutoxymethyl group can sterically hinder the approach of a nucleophile to the reactive double bond, potentially lowering the reaction rate compared to less bulky substituents nih.govacs.org.
Comparing IBMA (NIA, k_GSH = 12.100 M⁻¹ h⁻¹) to N,N-diethylacrylamide (NDA, k_GSH = 2.574 M⁻¹ h⁻¹) shows that IBMA is significantly more reactive nih.gov. This suggests that the electronic effects of the isobutoxymethyl group, possibly the influence of the oxygen atom, outweigh the deactivating effect seen with two ethyl groups directly on the nitrogen. The differences in reactivity within the group of tested acrylamides were explained by the energy of the lowest unoccupied molecular orbital (LUMO) and steric hindrance nih.govnih.govacs.org. In contrast, the presence of a methyl group on the α-carbon, as in methacrylamides, has a strong deactivating effect due to its electron-donating inductive nature, which lowers the electrophilicity of the double bond. Consequently, methacrylamides show little to no reactivity with GSH under the same conditions nih.govnih.govacs.org.
Degradation Mechanisms of Poly N Isobutoxymethyl Acrylamide
Thermal Degradation Pathways and By-product Analysis
The thermal degradation of poly(IBMA) occurs in a sequential manner, beginning with reactions in the pendant group, which then lead to the eventual breakdown of the entire polymer structure. Analysis indicates a multi-stage process, with distinct temperature regions for different degradation reactions. squarespace.com
The initial stage of thermal degradation in poly(IBMA) involves the chemical transformation of its side chains. Research has identified that at elevated temperatures, the polymer undergoes a unique degradation pathway involving the formation of imide structures. squarespace.com This process is understood to begin at approximately 170°C. The degradation in this first phase, which extends to about 330°C, is characterized by the formation of a tertiary amine and the cleavage and subsequent loss of the isobutoxymethyl pendant group. squarespace.com
This imidization reaction is a key initial step, altering the chemical structure of the polymer and releasing by-products derived from the side chain. The formation of an imide ring involves the reaction between adjacent pendant amide groups, which is a common thermal degradation pathway for polyacrylamides. squarespace.com
Following the initial side-chain reactions, the second major degradation phase for poly(IBMA) involves the decomposition of the polymer's carbon-carbon backbone. This stage occurs at higher temperatures, typically beginning above 340°C. squarespace.com Once the pendant groups have been altered or eliminated, the remaining polymer backbone becomes susceptible to scission.
While specific by-product analysis for poly(IBMA) is not extensively detailed in the literature, the high-temperature pyrolysis of related polyacrylamides provides insight into the likely decomposition products. At these higher temperatures, the polymer backbone is believed to break down, yielding a variety of smaller molecules. General studies on polyacrylamides indicate that pyrolysis at temperatures around 450°C can produce by-products such as amides, nitriles, ketones, and aldehydes. researchgate.netresearchgate.net It is therefore anticipated that the full decomposition of poly(IBMA) would result in a similar range of chemical products.
The table below summarizes the key stages of poly(IBMA) thermal degradation based on thermogravimetric analysis.
Comparative Degradation Studies with Other Acrylamide-Based Polymers
The thermal stability of poly(IBMA) can be contextualized by comparing its degradation profile to that of other polymers based on acrylamide (B121943). Key comparators include the parent polymer, polyacrylamide (PAA), and another widely studied N-substituted variant, poly(N-isopropylacrylamide) (PNIPA).
Polyacrylamide (PAA) itself undergoes thermal degradation that includes imidization reactions between adjacent amide groups, similar to the initial stages seen in poly(IBMA). At higher temperatures, PAA degradation leads to the formation of products like nitriles and amides through backbone scission. researchgate.net
In contrast, poly(IBMA) shows a two-stage degradation profile, with the initial loss of the isobutoxymethyl side group starting at a lower temperature (around 170°C) than the main decomposition of PNIPA. squarespace.com The backbone of poly(IBMA) then degrades at temperatures above 340°C. squarespace.com This indicates that the specific N-substituent has a profound effect on the degradation mechanism and thermal stability of the polymer. The isobutoxymethyl group in poly(IBMA) provides a reactive site that initiates decomposition at a lower temperature compared to the main chain scission in PNIPA.
The following table provides a comparative summary of the thermal degradation characteristics of these polymers.
Advanced Materials Applications and Performance of N Isobutoxymethyl Acrylamide Based Polymers
Development and Optimization of Polymer Gel Dosimeters for Radiotherapy
The application of N-(Isobutoxymethyl)acrylamide (NIBMA) in the field of medical physics has led to significant advancements in radiotherapy dosimetry. Polymer gel dosimeters formulated with NIBMA offer a three-dimensional, tissue-equivalent medium for verifying complex dose distributions delivered by modern radiation therapy techniques. The development and optimization of these dosimeters, particularly NIBMAGAT (this compound Gelatin Tetrakis(hydroxymethyl)phosphonium chloride) gels, have been a key area of research to enhance their accuracy and sensitivity.
Formulation Design and Compositional Variations (NIBMAGAT Gels)
The formulation of NIBMAGAT gels is a critical factor that dictates their dosimetric properties. The basic composition includes the NIBMA monomer, a gelling agent like gelatin, and an oxygen scavenger, typically Tetrakis(hydroxymethyl)phosphonium chloride (THPC), to enable polymerization under normal atmospheric conditions (normoxic). Researchers have explored various compositional adjustments to improve the performance of these gels.
A typical formulation for a NIBMAGAT polymer gel dosimeter is presented in the table below.
| Component | Concentration (w/w %) | Purpose |
| This compound (NIBMA) | 1% | Monomer that polymerizes upon irradiation |
| N,N'-methylene-bis-acrylamide (BIS) | Varies | Crosslinking agent |
| Gelatin | 1-4% | Gelling matrix |
| Glycerol (B35011) | Varies | Co-solvent |
| Water | Balance | Solvent |
| THPC | Varies (mM) | Oxygen scavenger |
A significant challenge in formulating high-performance NIBMAGAT gels is the limited solubility of the NIBMA monomer in water. To address this, researchers have incorporated co-solvents such as glycerol and acetone (B3395972). The addition of these co-solvents increases the solubility of NIBMA, allowing for higher monomer concentrations, which in turn enhances the dosimeter's sensitivity to radiation. iaea.orgresearchgate.net
The inclusion of glycerol has been shown to improve the dose sensitivity of NIBMAGAT polymer gels. iaea.org Studies have demonstrated that as the concentration of glycerol increases from 0 to 20 wt%, the dose sensitivity of the gel also increases. iaea.org Acetone has also been successfully used as a co-solvent, enabling the fabrication of NIBMAGAT gels with higher concentrations of NIBMA monomer and very low levels of turbidity. iaea.orgresearchgate.net This improved solubility has been reported to enhance the performance of NIBMAGAT polymer gel dosimeters by more than six times. iaea.orgresearchgate.net
| Co-solvent | Concentration | Observed Effect on Sensitivity | Reference |
|---|---|---|---|
| Glycerol | 0-20 wt% | Increased dose sensitivity with increasing concentration | iaea.org |
| Acetone | Not specified | Significantly enhanced performance (over six-fold) by allowing higher NIBMA concentration | iaea.orgresearchgate.net |
| Glycerol (in a different polymer gel system) | 15% | Enhanced radiation sensitivity by about 30% | researchgate.net |
N,N'-methylene-bis-acrylamide (BIS) is a commonly used crosslinking agent in polymer gel dosimeters. nih.gov Its function is to create a three-dimensional polymer network by forming bridges between linear polyacrylamide chains during radiation-induced polymerization. nih.gov The concentration of the crosslinker is a critical parameter that influences the structural integrity and dosimetric response of the gel. The properties of the resulting gel, including its firmness and sensitivity, are determined by the crosslink density. nih.gov
To further improve the sensitivity of polymer gel dosimeters, researchers have investigated the incorporation of high-atomic-number (high-Z) nanoparticles. researchgate.netmdpi.com Silver nanoparticles (AgNPs) have emerged as a promising additive for enhancing the dosimetric response of NIBMAGAT gels. mdpi.com The presence of these nanoparticles increases the probability of radiation interaction within the gel, leading to a localized dose enhancement. researchgate.net
Studies have shown that the addition of AgNPs to NIBMAGAT gels increases their dose sensitivity. For instance, under conventional irradiation, the sensitivity of an Ag nanoparticle-enriched NIBMAGAT gel increased by 15%. mdpi.com A similar enhancement of 14% was observed under ultra-high dose rate (UHDR) irradiation. mdpi.com This enhancement is attributed to the high surface-to-volume ratio of the nanoparticles, which leads to more intense polymerization processes upon irradiation. mdpi.com
| Irradiation Condition | Sensitivity without AgNPs (s⁻¹Gy⁻¹) | Sensitivity with AgNPs (s⁻¹Gy⁻¹) | Sensitivity Enhancement (%) | Reference |
|---|---|---|---|---|
| Conventional (CONV) | 0.10 | 0.11 | 15 | mdpi.com |
| Ultra-High Dose Rate (UHDR) | 0.09 | 0.10 | 14 | mdpi.com |
Dosimetric Performance Evaluation and Reproducibility
A critical aspect of developing polymer gel dosimeters is the thorough evaluation of their dosimetric performance and ensuring the reproducibility of the results. This involves characterizing their response to radiation and assessing the consistency of this response across different batches and measurement conditions.
Radiation sensitivity and a linear dose response are key performance indicators for a polymer gel dosimeter. Sensitivity refers to the change in the measured parameter (e.g., transverse relaxation rate, R2, in MRI) per unit of absorbed dose. A linear dose response indicates that the change in the measured parameter is directly proportional to the absorbed dose over a specific range, which is crucial for accurate dose determination.
NIBMAGAT polymer gels have demonstrated a linear dose response over clinically relevant dose ranges. For example, a formulation utilizing acetone as a co-solvent exhibited a linear dose response for doses up to 10 Gy, with a significant R2 sensitivity of 0.4776 s⁻¹Gy⁻¹. iaea.orgresearchgate.net The incorporation of Ag nanoparticles has also been shown to result in a nearly perfectly linear response up to 20 Gy. mdpi.com The NIBMAGAT gel enriched with Ag nanoparticles has shown a linear dose response tendency in a broad interval of doses up to 20 Gy with minimal saturation. mdpi.com
| NIBMAGAT Formulation | Linear Dose Range (Gy) | Radiation Sensitivity (s⁻¹Gy⁻¹) | Reference |
|---|---|---|---|
| With Acetone Co-solvent | Up to 10 | 0.4776 | iaea.orgresearchgate.net |
| With Ag Nanoparticles (CONV) | Up to 20 | 0.11 | mdpi.com |
| With Ag Nanoparticles (UHDR) | Up to 20 | 0.10 | mdpi.com |
| Standard NIBMAGAT (CONV) | Up to 20 | 0.10 | mdpi.com |
| Standard NIBMAGAT (UHDR) | Up to 20 | 0.09 | mdpi.com |
Energy Independence of Dosimeter Response
The reliability of a polymer gel dosimeter in clinical applications is critically dependent on its dose response being independent of the energy of the incident radiation beam. Research on normoxic this compound polymer gel (NIBMAGAT) dosimeters has demonstrated that this key parameter has no significant effect on their dose response and dose sensitivity. researchgate.netiaea.org Studies involving the irradiation of NIBMAGAT gels with a 6 MV X-ray beam showed consistent performance. researchgate.net This characteristic is crucial for radiotherapy, where different radiation energies may be employed.
The energy independence is not unique to NIBMA-based gels but is a desired feature for all polymer gel dosimeters. For instance, studies on a similar N-(hydroxymethyl)acrylamide (NHMAGAT) based gel also found no appreciable effect on its performance when changing radiation energies. mdpi.comnih.gov Furthermore, research on N-isopropylacrylamide (NIPAM) polymer gels, another alternative to toxic acrylamide-based dosimeters, showed that the dose sensitivity difference was only 7% when irradiated with proton beams of 80, 100, and 120 MeV. nih.gov This relative consistency across different polymer systems highlights the general stability of the polymerization reaction mechanism with respect to radiation energy. mdpi.com
Post-Irradiation Stability and Scanning Temperature Dependence
Post-Irradiation Stability
The stability of the polymer network after irradiation is essential for accurate and flexible dosimetry, allowing for a practical time window between irradiation and analysis. NIBMAGAT dosimeters have shown excellent post-irradiation stability. researchgate.net Investigations have confirmed that for up to 10 days after irradiation, there is no significant effect on the dose response or dose sensitivity of the NIBMAGAT gel. researchgate.netiaea.org This extended period of stability provides considerable logistical advantages in a clinical setting. Similarly, a related N-(hydroxymethyl)acrylamide (NHMAGAT) dosimeter was found to be stable for up to 3 days, with variations in the transverse relaxation rate (R2) of less than ±3%. mdpi.comnih.gov
Scanning Temperature Dependence
While the dosimeter's response may be stable over time at a controlled storage temperature, the temperature during the evaluation, typically via Magnetic Resonance Imaging (MRI), has a significant impact on the measured relaxation rates. gu.se The R2-dose response of polymer gel dosimeters exhibits a temperature dependence that can be described as having an exponential behavior. nih.gov It is a known issue that polymer gels can melt at temperatures above approximately 25°C, which can lead to poor spatial information and inaccurate dosimetric results. scirp.org Therefore, MRI scanning is typically conducted in low-temperature environments. scirp.org Studies have shown that temperature changes have a more pronounced effect on the R2 values compared to the spin-lattice relaxation rate (R1) values. scirp.org For some polymer gels, a change in scanning temperature from 15°C to 25°C resulted in an 11% decrease in R2 sensitivity. researchgate.net This underscores the necessity of maintaining a constant and controlled temperature during the MRI scanning process to ensure the accuracy and reproducibility of the dosimetry results. nih.gov
Comparative Analysis with Established Polymer Gel Dosimeters
This compound (NIBMA) based polymer gels have emerged as a significant alternative to more traditional formulations, offering distinct advantages. researchgate.net The most common early polymer gels, such as PAG (polyacrylamide agarose (B213101) gel), were based on acrylamide (B121943) and N,N'-methylene-bis-acrylamide, which are known to be highly toxic. researchgate.netbjrs.org.brnih.gov NIBMA, along with other monomers like N-isopropylacrylamide (NIPAM), offers a less toxic profile. researchgate.netplos.org
A key performance metric for these dosimeters is the dose sensitivity, often measured by the change in the transverse relaxation rate (R2) per unit dose. The NIBMAGAT formulation, particularly when prepared with an acetone co-solvent to increase monomer solubility, demonstrates a significantly enhanced performance. researchgate.net This method allows for a higher NIBMA concentration, resulting in an R2 sensitivity of 0.4776 s⁻¹ Gy⁻¹, which is reported to be more than six times higher than previous formulations. researchgate.netiaea.org
Another critical distinction is the sensitivity to oxygen. Early polyacrylamide gels required manufacturing in an anoxic environment because oxygen inhibits the polymerization reaction. nih.gov NIBMAGAT belongs to the class of normoxic polymer gels, which can be prepared in a normal atmosphere, simplifying the manufacturing process considerably. researchgate.net This is often achieved by including antioxidants in the gel formulation, as seen in the MAGIC (methacrylic acid, gelatin, ascorbic acid, copper II sulfate) gel system. nih.gov
Below is a comparative table of different polymer gel dosimeter types.
| Feature | NIBMAGAT | PAG (Polyacrylamide Gel) | MAGIC (Methacrylic Acid Gel) | NIPAM (N-isopropylacrylamide Gel) |
| Primary Monomer | This compound | Acrylamide | Methacrylic Acid | N-isopropylacrylamide |
| Toxicity | Lower toxicity alternative researchgate.net | High toxicity researchgate.net | Low toxicity plos.org | |
| Oxygen Sensitivity | Normoxic (can be made in air) researchgate.net | Hypoxic (requires oxygen-free environment) nih.gov | Normoxic nih.gov | Normoxic plos.org |
| Reported R2 Sensitivity (s⁻¹ Gy⁻¹) | 0.4776 (with acetone co-solvent) researchgate.net | Varies by formulation | Varies by formulation | Varies by formulation |
| Key Advantage | High sensitivity with improved monomer solubility, lower toxicity researchgate.net | Well-established baseline, extensive literature | First major normoxic formulation nih.gov | Low toxicity, high linearity plos.org |
Modified Polymers for Enhanced Paper Sizing Agents
Role of this compound as a Self-Crosslinking Monomer in PVA Modification
This compound (IBMA) plays a crucial role as a self-crosslinking monomer when incorporated into polyvinyl alcohol (PVA) copolymers for paper sizing applications. proquest.comresearchgate.netresearchgate.net In this capacity, IBMA is copolymerized with vinyl acetate, and the resulting polymer is then subjected to alcoholysis to yield a modified PVA containing IBMA units. researchgate.net The N-(isobutoxymethyl) group on the acrylamide monomer provides a reactive site that can undergo crosslinking reactions under thermal curing conditions, typically when the sized paper is dried. tmoritani.com
This self-crosslinking ability eliminates the need for external crosslinking agents, which can sometimes present challenges in controlling the viscosity and stability of the PVA solution. tmoritani.com The crosslinking occurs as the modified PVA, applied to the paper surface, is heated, forming a durable, three-dimensional polymer network. This network structure is fundamental to the improvements seen in the paper's final properties. proquest.com The addition of IBMA endows the modified PVA with active groups that increase the cross-linking density of the resulting polymer film on the paper fibers. proquest.comresearchgate.net
Impact on Mechanical Properties of Paper (Adhesion, Tensile Strength, Flexibility)
The application of PVA modified with this compound as a surface sizing agent leads to substantial improvements in the mechanical properties of paper. proquest.com The dense network structure formed by the self-crosslinking monomer enhances the bonding force between the paper fibers. proquest.com This improved inter-fiber bonding is the primary mechanism for the observed increases in strength and durability. ippta.coresearchgate.net
Research has demonstrated dramatic enhancements in key mechanical metrics. In one study, paper sized with a novel modified polyvinyl alcohol incorporating IBMA showed remarkable improvements compared to the base paper. proquest.com
Interactive Table: Mechanical Property Enhancement of Paper Sized with IBMA-Modified PVA
| Mechanical Property | Percentage Increase (%) |
| Dry Strength | 266.5 |
| Wet Strength | 334.3 |
| Folding Resistance | 2946.67 |
Data sourced from a study on cross-linking PVA copolymer modified with DAAM/ADH and IBMA. proquest.com
The significant increase in both dry and wet strength indicates the formation of a robust, water-resistant polymer network that maintains its integrity even when wet. The extraordinary improvement in folding resistance suggests enhanced flexibility and resilience of the paper, preventing fiber breakage during repeated folding. proquest.com The polymer effectively acts as a bonding agent, increasing the energy required to break the bonds between paper fibrils. mdpi.com
Improvement of Water Resistance in Sized Paper Products
A primary benefit of using this compound in PVA-based paper sizing agents is the significant enhancement of water resistance. The self-crosslinking reaction of the IBMA units creates a polymer film that is highly resistant to water. tmoritani.com This process increases the cross-linking density and the hydrophobicity of the polymer network on the paper's surface. proquest.comresearchgate.net
Enzyme Bioconjugation for Enhanced Biocatalytic Systems
The conjugation of polymers to enzymes is a potent strategy for improving their stability and activity, thereby expanding their utility in industrial applications. This compound (NIBMA), a hydrophobic monomer, has been successfully employed in creating enzyme-polymer bioconjugates with enhanced properties.
Strategies for Grafting-from this compound to Enzymes (e.g., D-aminoacylase)
The "grafting-from" approach is a powerful method for creating dense polymer brushes on an enzyme's surface. This strategy involves first anchoring an initiator or a chain transfer agent (CTA) to the enzyme and then polymerizing monomers directly from these sites.
A notable example involves the modification of the enzyme D-aminoacylase (EcD), which is industrially significant for producing chiral amino acids. researchgate.net In this process, a reversible addition-fragmentation chain transfer (RAFT) agent is first coupled to the enzyme using N-hydroxysuccinimide (NHS) ester chemistry. researchgate.netcumhuriyet.edu.tr This creates an enzyme-macroCTA that can initiate polymerization.
Subsequently, the hydrophobic monomer this compound (NIBMA) is polymerized from the enzyme surface via photo-induced electron transfer reversible addition-fragmentation chain transfer (PET-RAFT) polymerization. researchgate.net This light-mediated process allows for controlled polymer growth under mild conditions, which is crucial for preserving the enzyme's delicate structure. The resulting bioconjugate, termed EcD-pNIBMA, features poly(this compound) chains grafted from the D-aminoacylase surface. researchgate.net
Evaluation of Thermal Stability Enhancement in Enzyme Conjugates
A significant drawback for the industrial use of enzymes is their limited stability at elevated temperatures. Grafting polymers like pNIBMA onto the enzyme surface can create a protective microenvironment that enhances thermal stability.
Studies on the D-aminoacylase conjugate, EcD-pNIBMA, have demonstrated a marked improvement in thermostability compared to the native enzyme. When incubated at 45°C, the native D-aminoacylase showed a linear decrease in activity over time. In contrast, the EcD-pNIBMA conjugate maintained a significantly higher level of its initial activity under the same conditions. researchgate.net The hydrophobic pNIBMA chains are believed to shield the enzyme, preventing its denaturation at higher temperatures. researchgate.net This modification by the "grafting from" strategy was found to successfully increase the thermal stability of the D-aminoacylase enzyme. researchgate.net
| Incubation Time (minutes) | Native Enzyme Residual Activity (%) | EcD-pNIBMA Conjugate Residual Activity (%) |
|---|---|---|
| 0 | 100 | 100 |
| 30 | ~80 | ~98 |
| 60 | ~60 | ~95 |
| 90 | ~45 | ~92 |
| 120 | ~30 | ~90 |
Note: Data are estimated from graphical representations in the source literature and are intended for illustrative purposes. researchgate.net
Analysis of Modifications on Enzymatic Activity
Beyond stability, the impact of polymer conjugation on the inherent catalytic activity of the enzyme is a critical factor. The chemical nature of the grafted polymer can significantly influence the enzyme's function.
In the case of D-aminoacylase, conjugation with the hydrophobic polymer pNIBMA was found to increase the enzyme's activity compared to the native form. researchgate.net The enzymatic activity of the EcD-pNIBMA bioconjugate was notably higher than that of the unmodified enzyme. This enhancement is attributed to the hydrophobic environment provided by the pNIBMA chains, which may be favorable for the substrate interaction or may induce a more active conformation of the enzyme. researchgate.net When compared with a conjugate made from a hydrophilic monomer, the hydrophobic NIBMA conjugate demonstrated a more significant increase in enzymatic efficiency. researchgate.net
| Enzyme Form | Relative Activity (%) |
|---|---|
| Native D-aminoacylase | 100 |
| EcD-pNIBMA (Hydrophobic) | >150 |
Note: Data are generalized from findings indicating a statistically significant increase in activity for the hydrophobic conjugate. researchgate.net
Thermo-responsive Polymeric Systems and Nanoassemblies
This compound is also a valuable monomer for creating "smart" polymeric materials that respond to external stimuli, particularly temperature. Its incorporation into copolymers allows for the precise tuning of material properties and the formation of complex nanostructures.
Design and Synthesis of this compound-Containing Thermo-responsive Copolymers
NIBMA can be copolymerized with other monomers to create polymers that exhibit a lower critical solution temperature (LCST). Below the LCST, the polymer is soluble in water, while above this temperature, it undergoes a phase transition and becomes insoluble.
One such system involves the random redox copolymerization of NIBMA with N-isopropylacrylamide (NIPAAm) to synthesize P(NIPAAm-co-NIBMA) copolymers. researchgate.net The inclusion of the hydrophobic NIBMA monomer can be used to adjust the LCST of the resulting copolymer. These copolymers can be synthesized using controlled polymerization techniques like nitroxide-mediated polymerization (NMP) or RAFT, which allow for the creation of well-defined block copolymers. researchgate.net For example, NIBMA has been used to create block copolymers such as poly(IBMA)-b-poly(styrene). researchgate.net
Self-Assembly Behavior and Tunable Shell Functions in Nanoassemblies
Block copolymers containing a thermo-responsive NIBMA segment can self-assemble in aqueous solutions to form sophisticated nanostructures like micelles or vesicles, often referred to as nanoassemblies. researchgate.netcumhuriyet.edu.tr A "smart" approach to forming these nanoassemblies involves mixing different block copolymers that share a common thermo-responsive segment. researchgate.net
For instance, nanoassemblies can be formed by mixing block copolymers that have a common P(NIPAAm-co-NIBMA) segment, which has an LCST below room temperature (25°C). researchgate.net At this temperature, the P(NIPAAm-co-NIBMA) block is hydrophobic and drives the formation of the nanoassembly core. The other blocks of the copolymers, which are hydrophilic, form the outer shell or corona. By using a mixture of block copolymers with different functionalities in their hydrophilic shell-forming blocks, it is possible to create nanoassemblies with tunable and multifunctional shells. This allows for the precise design of nanoparticles for various applications where specific surface properties are required. researchgate.net
Future Research Trajectories and Emerging Applications of N Isobutoxymethyl Acrylamide
Novel Polymer Architectures and Advanced Synthesis Techniques
The progression from conventional free-radical polymerization to controlled radical polymerization (CRP) techniques has been pivotal for synthesizing polymers with precisely defined characteristics. For IBMA, these advanced methods are crucial for unlocking new material properties by enabling the creation of complex and well-defined macromolecular architectures.
Historically, IBMA has been polymerized through conventional free-radical methods. squarespace.com However, the future of IBMA-based materials lies in techniques like Nitroxide-Mediated Polymerization (NMP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, which offer superior control over molecular weight, dispersity (Mw/Mn), and architecture. squarespace.comresearchgate.netsigmaaldrich.com
Research has demonstrated the successful homopolymerization of IBMA via NMP, achieving a linear increase in molecular weight with conversion while maintaining low dispersity values (Mw/Mn < 1.30). squarespace.comresearchgate.net This controlled process allows for the synthesis of well-defined poly(IBMA) macroinitiators. These macroinitiators can be subsequently chain-extended with other monomers, such as styrene, to form novel block copolymers like poly(IBMA)-b-poly(styrene). squarespace.com Such architectures combine the distinct properties of each block, opening possibilities for applications in areas like thermoplastic elastomers or self-assembling nanomaterials.
Similarly, RAFT polymerization has been employed to graft IBMA from biomolecules, such as enzymes, creating protein-polymer conjugates. cumhuriyet.edu.tr This "grafting-from" approach allows for the creation of complex, star-like architectures where polymer chains radiate from a central core. researchgate.net These advanced techniques are instrumental in moving beyond simple homopolymers to create sophisticated structures like block, graft, and star copolymers, each with unique and tunable properties. mit.edu
| Polymerization Technique | Control over Architecture | Typical Dispersity (Mw/Mn) | Key Advantages for IBMA | Example Architectures |
|---|---|---|---|---|
| Conventional Free-Radical Polymerization (FRP) | Poor | > 1.5 | Simple, cost-effective for basic homopolymers. | Random copolymers, simple homopolymers. squarespace.com |
| Nitroxide-Mediated Polymerization (NMP) | Excellent | < 1.3 | Allows for synthesis of well-defined macroinitiators and block copolymers without metal catalysts or sulfur agents. squarespace.com | poly(IBMA) homopolymers, poly(IBMA)-b-poly(styrene). squarespace.com |
| Reversible Addition-Fragmentation chain-Transfer (RAFT) | Excellent | < 1.2 | Highly versatile for a wide range of monomers and functionalities; suitable for complex architectures. sigmaaldrich.comcumhuriyet.edu.tr | Protein-poly(IBMA) graft copolymers (star-like). cumhuriyet.edu.tr |
Functionalization Strategies for Tailored Material Properties
A key feature of IBMA is the reactivity of its N-(isobutoxymethyl) side group, which serves as a latent cross-linking moiety. This functionality allows for post-polymerization modification, enabling the properties of IBMA-containing materials to be precisely tailored for specific applications. azom.comutexas.edu
The primary functionalization strategy involves the acid-catalyzed self-condensation of the isobutoxymethyl groups. Upon heating in the presence of an acid catalyst, the side chain can react to form a stable, cross-linked network. This process increases the glass transition temperature (Tg), enhances thermal stability, and improves the mechanical properties and solvent resistance of the material. This inherent reactivity makes IBMA an excellent self-cross-linking monomer for applications requiring durable films and coatings.
An alternative strategy for functionalization is copolymerization. By incorporating IBMA with other functional monomers, hybrid materials with a combination of properties can be synthesized. For instance, copolymerizing IBMA with hydrophilic monomers like N-(2-aminoethyl acrylamide) can balance its hydrophobic nature, creating amphiphilic materials. cumhuriyet.edu.tr This approach allows for the fine-tuning of properties such as solubility, thermal response, and biocompatibility, significantly broadening the application scope of the resulting polymers. nih.govmdpi.com
| Strategy | Description | Conditions | Resulting Property Change | Potential Application |
|---|---|---|---|---|
| Self-Condensation Cross-linking | The isobutoxymethyl side chains react with each other to form a cross-linked polymer network. | Heat and an acid catalyst. | Increased Tg, enhanced thermal stability, improved solvent resistance. | Durable industrial coatings, thermosetting resins. |
| Copolymerization | IBMA is polymerized with one or more different monomers to introduce new functionalities into the polymer backbone. | Standard polymerization conditions (e.g., RAFT, NMP). | Tunable hydrophilicity, introduction of bioactive sites, modified mechanical properties. cumhuriyet.edu.tr | Biocompatible materials, functional coatings, stimuli-responsive polymers. |
Computational Chemistry and Simulation Approaches for IBMA-Based Systems
While experimental work continues to uncover the potential of IBMA, computational chemistry and simulation offer a parallel path to accelerate discovery and deepen fundamental understanding. youtube.com Although specific computational studies on IBMA are nascent, methodologies applied to acrylamide (B121943) and other complex polymer systems provide a clear roadmap for future research. nih.govnottingham.ac.ukscirp.org
Density Functional Theory (DFT) studies can be employed to investigate the electronic structure and reactivity of the IBMA monomer. researchgate.netresearchgate.net Such calculations can elucidate the mechanisms of polymerization, predict reaction kinetics, and analyze the energetics of its cross-linking reactions. nih.gov This theoretical insight can help optimize synthesis conditions and guide the design of new catalysts or initiators for more efficient and controlled polymerization.
Molecular Dynamics (MD) simulations are a powerful tool for predicting the bulk properties of IBMA-based polymers. nottingham.ac.ukmdpi.com By modeling the interactions between polymer chains, MD can be used to:
Predict Material Properties: Simulate mechanical properties (e.g., modulus, toughness), thermal properties (e.g., glass transition temperature), and the diffusion of small molecules within the polymer matrix.
Study Self-Assembly: Model the phase separation and nanostructure formation of IBMA-containing block copolymers in different solvents or in the bulk state.
Investigate Interfacial Phenomena: Simulate the interaction of IBMA-based coatings with various substrates or the behavior of IBMA-polymer conjugates at biological interfaces.
These computational approaches can significantly reduce the experimental effort required for material development by enabling virtual screening of different polymer architectures and compositions, thereby accelerating the design of next-generation IBMA-based systems. frontiersin.org
Exploration of N-(Isobutoxymethyl)acrylamide in Biomedical and Environmental Technologies
The unique properties of IBMA make it a promising candidate for advanced applications in the biomedical and environmental fields, areas where materials with tailored functionality and stability are in high demand. biomedres.us
In the biomedical sector, IBMA is being actively investigated for use in radiation dosimetry. youtube.comresearchgate.net Normoxic polymer gel dosimeters incorporating IBMA (known as NIBMAGAT gels) have shown significant advancements for accurately measuring radiation doses in radiotherapy. researchgate.net The polymerization of IBMA within the gel is proportional to the absorbed radiation dose, and its response can be measured using nuclear magnetic resonance (NMR). youtube.com The hydrophobicity of IBMA contributes to the stability and sensitivity of these dosimeters, offering a more reliable method for ensuring patient safety and treatment efficacy in cancer therapy. youtube.comresearchgate.net Furthermore, IBMA has been used in bioconjugation, where it is grafted onto enzymes to enhance their thermal stability without compromising their activity. cumhuriyet.edu.tr
For environmental technologies, while direct applications are still emerging, the properties of IBMA suggest significant potential. Its ability to form durable, cross-linked, and hydrophobic coatings could be harnessed to create anti-fouling surfaces for marine applications or protective films to prevent corrosion. The degradation of related polyacrylamides in the environment is an area of active study, and understanding these pathways is crucial for designing new materials. nih.gov IBMA's cross-linking capability could be used to formulate robust hydrogels for controlled-release applications, such as the targeted delivery of fertilizers or pesticides, or for creating stable membranes for water filtration and remediation processes. iaea.org
| Field | Emerging Application | Role of IBMA | Key Research Finding |
|---|---|---|---|
| Biomedical | Polymer Gel Dosimetry | Acts as a radiation-sensitive monomer in a normoxic gel (NIBMAGAT). | Provides a linear and highly sensitive dose response, improving accuracy in radiotherapy dose verification. youtube.comresearchgate.net |
| Biomedical | Enzyme Stabilization | Grafted onto enzymes (e.g., D-aminoacylase) via RAFT polymerization. | Increases the thermal stability of the enzyme, enhancing its industrial applicability. cumhuriyet.edu.tr |
| Environmental (Potential) | Anti-Fouling Coatings | Forms a durable, cross-linked, hydrophobic surface. | Potential to resist bio-adhesion on marine structures (extrapolated from properties). |
| Environmental (Potential) | Controlled-Release Systems | Forms a stable, cross-linked matrix for encapsulating active agents. | Could enable the slow and targeted release of agents like herbicides or fertilizers. nih.gov |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(Isobutoxymethyl)acrylamide to minimize unwanted byproducts?
- Methodological Answer : Traditional synthesis of acrylamide derivatives often generates compounds like formaldehyde derivatives or unreacted monomers. A validated approach involves controlling oxygen levels (<1000 ppm) during the reaction to suppress oxidative side reactions, as demonstrated in patented protocols . Reducing reaction temperature (e.g., to 50–60°C) and reaction time (≤4 hours) further minimizes byproducts like compound (IV), a common impurity in alkylamino acrylamide syntheses .
Q. How can researchers characterize the purity and structural integrity of N-(Isobutoxymethyl)acrylamide?
- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the absence of residual monomers or crosslinkers like N,N'-methylenebisacrylamide. Gas chromatography-mass spectrometry (GC-MS) is recommended for detecting volatile impurities (e.g., isobutoxy alcohols). For quantification, reverse-phase HPLC with UV detection at 210 nm provides high sensitivity .
Q. What solvent systems are compatible with N-(Isobutoxymethyl)acrylamide in polymerization studies?
- Methodological Answer : The compound exhibits improved solubility in acetone-water co-solvent systems (e.g., 1:3 v/v), which enhances monomer dispersion in gel dosimetry applications . Avoid highly polar aprotic solvents (e.g., DMF), as they may interfere with radical polymerization kinetics .
Advanced Research Questions
Q. How does N-(Isobutoxymethyl)acrylamide improve the performance of polymer gel dosimeters in radiotherapy?
- Methodological Answer : In 3D dosimetry, this monomer reduces toxicity compared to acrylamide while maintaining high dose sensitivity (0.15 ± 0.02 s⁻¹ Gy⁻¹). Formulate gels with 3% w/w N-(Isobutoxymethyl)acrylamide, 3% w/w N,N'-methylenebisacrylamide (crosslinker), and 5% w/w gelatin. Post-irradiation, analyze spatial dose distribution via MRI or optical computed tomography (OCT), ensuring <5% uncertainty in dose calibration .
Q. What unexpected degradation pathways occur in poly(N-(isobutoxymethyl)acrylamide) under thermal stress?
- Methodological Answer : Unlike poly(N-isopropylacrylamide), poly(N-(isobutoxymethyl)acrylamide) undergoes imidization degradation at >120°C, forming cyclic imide structures. Characterize degradation via thermogravimetric analysis (TGA) coupled with FTIR to detect NH₃ and CO₂ release. Kinetic studies show a 1.5-fold increase in degradation rate when heated in inert atmospheres .
Q. How do copolymerization ratios affect the mechanical properties of N-(isobutoxymethyl)acrylamide-based hydrogels?
- Methodological Answer : In copolymers with N-hydroxyethylacrylamide (HEAA), a 70:30 (HEAA:IBMA) ratio increases tensile strength by 40% compared to pure IBMA networks. Use dynamic mechanical analysis (DMA) to measure storage modulus (G') and quantify crosslinking density via Flory-Rehner theory. Ensure <2% sol fraction post-polymerization to validate network integrity .
Data Contradiction and Uncertainty Analysis
Q. How can researchers resolve discrepancies in dose-response linearity for IBMA gel dosimeters across studies?
- Methodological Answer : Variations in NMR vs. OCT readout methods contribute to discrepancies. For example, NMR T₂ relaxation shows linearity up to 20 Gy (R² = 0.998), while OCT optical density plateaus above 15 Gy due to oxygen diffusion artifacts. Address this by pre-saturating gels with nitrogen and validating dose ranges with clinical LINAC beams .
Q. Why do some studies report conflicting thermal stability data for IBMA polymers?
- Methodological Answer : Residual initiators (e.g., APS) accelerate degradation. Purify polymers via dialysis (MWCO 12–14 kDa) and conduct stability tests under controlled humidity (<30% RH). DSC studies reveal a glass transition temperature (Tg) of 85°C for pure IBMA polymers, but copolymers with acrylamide derivatives show Tg reductions of 10–15°C .
Tables for Key Data
Table 1: Comparison of IBMA Gel Dosimeter Formulations
| Component | Concentration (w/w) | Function | Optimal Range |
|---|---|---|---|
| IBMA | 3% | Monomer | 2–5% |
| N,N'-MBAm | 3% | Crosslinker | 3–5% |
| Gelatin | 5% | Matrix scaffold | 4–6% |
| THP sulfate | 10 mM | Oxygen scavenger | 5–15 mM |
Table 2: Thermal Degradation Kinetics of IBMA Polymers
| Condition | Activation Energy (Eₐ, kJ/mol) | Half-Life at 120°C (h) |
|---|---|---|
| Inert atmosphere | 95 ± 5 | 8.2 ± 0.3 |
| Humid air (60% RH) | 78 ± 4 | 5.1 ± 0.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
